molecular formula C12H11ClN2O B13936773 7-(Chloromethyl)-3-cyclopropyl-1,5-naphthyridin-2(1H)-one

7-(Chloromethyl)-3-cyclopropyl-1,5-naphthyridin-2(1H)-one

Cat. No.: B13936773
M. Wt: 234.68 g/mol
InChI Key: RLTLPNBTKDLHMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(Chloromethyl)-3-cyclopropyl-1,5-naphthyridin-2(1H)-one is a synthetic organic compound belonging to the naphthyridine family This compound is characterized by a chloromethyl group attached to the seventh position of the naphthyridine ring and a cyclopropyl group at the third position

Preparation Methods

The synthesis of 7-(Chloromethyl)-3-cyclopropyl-1,5-naphthyridin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via cyclopropanation reactions, often using reagents like diazomethane or cyclopropylcarbinol.

Industrial production methods may involve optimization of these steps to enhance yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

7-(Chloromethyl)-3-cyclopropyl-1,5-naphthyridin-2(1H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the naphthyridine ring or the substituents.

    Cyclization Reactions: The presence of reactive groups allows for cyclization reactions, forming complex ring structures.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

7-(Chloromethyl)-3-cyclopropyl-1,5-naphthyridin-2(1H)-one has found applications in various scientific research fields:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 7-(Chloromethyl)-3-cyclopropyl-1,5-naphthyridin-2(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. Pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar compounds to 7-(Chloromethyl)-3-cyclopropyl-1,5-naphthyridin-2(1H)-one include other naphthyridine derivatives with different substituents. For example:

    7-(Bromomethyl)-3-cyclopropyl-1,5-naphthyridin-2(1H)-one: Similar structure but with a bromomethyl group instead of chloromethyl.

    7-(Chloromethyl)-3-ethyl-1,5-naphthyridin-2(1H)-one: Similar structure but with an ethyl group instead of cyclopropyl.

Properties

Molecular Formula

C12H11ClN2O

Molecular Weight

234.68 g/mol

IUPAC Name

7-(chloromethyl)-3-cyclopropyl-1H-1,5-naphthyridin-2-one

InChI

InChI=1S/C12H11ClN2O/c13-5-7-3-11-10(14-6-7)4-9(8-1-2-8)12(16)15-11/h3-4,6,8H,1-2,5H2,(H,15,16)

InChI Key

RLTLPNBTKDLHMM-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC3=C(C=C(C=N3)CCl)NC2=O

Origin of Product

United States

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